molecular formula C16H16O3 B401417 3-(Benzyloxy)-4-ethoxybenzaldehyde CAS No. 26691-25-8

3-(Benzyloxy)-4-ethoxybenzaldehyde

Cat. No. B401417
CAS RN: 26691-25-8
M. Wt: 256.3g/mol
InChI Key: RCAIUHIZBAOWJF-UHFFFAOYSA-N
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Description

Compounds with a structure similar to “3-(Benzyloxy)-4-ethoxybenzaldehyde” are typically organic compounds that contain a benzene ring with an ether (benzyloxy and ethoxy) and an aldehyde group . They are often used as intermediates in the synthesis of other organic compounds .


Molecular Structure Analysis

The molecular structure of similar compounds typically includes a benzene ring, an ether group, and an aldehyde group . The exact structure of “3-(Benzyloxy)-4-ethoxybenzaldehyde” would depend on the positions of these groups on the benzene ring.


Chemical Reactions Analysis

Similar compounds can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions . The exact reactions that “3-(Benzyloxy)-4-ethoxybenzaldehyde” can undergo would depend on its specific structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely, but typically include properties such as melting point, boiling point, density, and solubility .

Scientific Research Applications

  • Synthesis and Characterization :

    • Lu Yong-zhong (2011) reported the synthesis of a similar compound, 4-benzyloxy-2-methoxybenzaldehyde, which was achieved through an O-alkylation reaction and Vilsmeier-Hack(V-H) reaction. This synthesis approach may be applicable or adaptable for 3-(Benzyloxy)-4-ethoxybenzaldehyde as well (Lu Yong-zhong, 2011).
    • Jian'an Jiang et al. (2014) developed a method for oxyfunctionalization of benzylic C(sp3)–H, which could be relevant for functionalizing 3-(Benzyloxy)-4-ethoxybenzaldehyde in pharmaceutical and fundamental research applications (Jian'an Jiang et al., 2014).
  • Molecular Structure and Crystallography :

    • Shi Jun (2005) synthesized and characterized a compound, (E)‐4‐[4‐(Benz­yloxy)‐3‐methoxy­benzyl­ideneamino]‐1,5‐dimethyl‐2‐phenyl‐1H‐pyrazol‐3(2H)‐one, which highlights the versatility of benzyloxybenzaldehyde derivatives in forming complex molecular structures (Shi Jun, 2005).
  • Potential in Material Science and Chemistry :

    • A. Hafeez et al. (2019) explored the use of similar bis-aldehyde monomers for synthesizing electrically conductive pristine polyazomethines, suggesting potential applications of 3-(Benzyloxy)-4-ethoxybenzaldehyde in advanced material sciences (A. Hafeez et al., 2019).
    • Xiaopeng Shi et al. (2008) reported on a compound with a benzaldehyde component, which demonstrates the potential of such compounds in forming structures with specific geometries, possibly applicable in the design of novel materials or drugs (Xiaopeng Shi et al., 2008).

Mechanism of Action

The mechanism of action of similar compounds can vary widely depending on their structure and the context in which they are used . Without more specific information, it’s difficult to predict the mechanism of action of “3-(Benzyloxy)-4-ethoxybenzaldehyde”.

Safety and Hazards

Similar compounds can have a variety of safety hazards, depending on their specific structure and properties . It’s important to handle all chemicals with appropriate safety precautions.

properties

IUPAC Name

4-ethoxy-3-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-18-15-9-8-14(11-17)10-16(15)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAIUHIZBAOWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-4-ethoxybenzaldehyde

Synthesis routes and methods I

Procedure details

Potassium carbonate (19.8 g, 143 mmol) and benzyl chloride (16.5 mL, 143 mmol) were added to a suspension of 4-ethoxy-3-hydroxybenzaldehyde described in Production Example 15-1 (20 g, 120 mmol) in ethanol (200 mL) under nitrogen atmosphere at room temperature, and the mixture was heated and stirred at 90° C. for 2.5 hours. The mixture was cooled to 0° C., and 2 M hydrochloric acid, ethyl acetate, and water were added for partition. The organic layer was washed with a saturated saline solution, dried over anhydrous magnesium sulfate, and filtered. The solvent was evaporated and the resultant residue was purified with silica gel column chromatography (n-heptane:ethyl acetate=9:1-4:1-3:1). The target fraction was concentrated under vacuum to obtain the title compound (28.5 g, 92%).
Quantity
19.8 g
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16.5 mL
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0 (± 1) mol
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[Compound]
Name
Example 15-1
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20 g
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reactant
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200 mL
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0 (± 1) mol
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reactant
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Yield
92%

Synthesis routes and methods II

Procedure details

16.6 grams of 4-ethoxy-3-hydroxybenzaldehyde (100 mmol.) and 200 ml of absolute ethyl alcohol are added to a three-necked flask and then heated to 40° C. for being dissolved, 9 grams of potassium carbonate (65.07 mmol.) is added, 15 ml of benzyl chloride (130.13 mmol.) is added under stirring, heating reflux is performed for 1 hour, the reaction product is cooled to 50° C. after complete reaction is detected by TLC and then filtered while it is hot, the filtrate is put in a refrigerator for being cooled over night, crystals are separated out and pump-filtered, filter cakes are washed with 30 mL of absolute ethyl alcohol and then vacuum-dried to obtain 21.5 grams of white needle crystals, and the yield is 83.9%.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
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Quantity
15 mL
Type
reactant
Reaction Step Three
Yield
83.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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